Product packaging for 4-amino-7-bromoquinazolin-2-ol(Cat. No.:CAS No. 1781373-66-7)

4-amino-7-bromoquinazolin-2-ol

Cat. No.: B6165187
CAS No.: 1781373-66-7
M. Wt: 240.1
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Description

Significance of Substituted Quinazoline (B50416) Cores in Organic Synthesis

Substituted quinazoline cores are crucial intermediates and target molecules in organic synthesis due to their utility in constructing a vast array of functionalized compounds. mediresonline.org The development of methods to introduce substituents at various positions of the quinazoline nucleus, particularly at positions 2 and 4, is a central theme in contemporary synthetic chemistry. organic-chemistry.orgtandfonline.comnih.gov These substitutions are key to tuning the molecule's steric and electronic properties, which in turn influences its reactivity and biological function.

A multitude of synthetic strategies have been developed to create 2,4-disubstituted quinazolines, including one-pot, three-component reactions and catalyst-free methods under aerobic oxidation. tandfonline.com These methods often start from readily available materials like 2-aminoaryl ketones or anilides. organic-chemistry.orgtandfonline.com Furthermore, metal-catalyzed reactions, employing catalysts based on copper, palladium, or ruthenium, have enabled efficient C-N and C-C bond formations, providing access to a wide diversity of quinazoline structures. acs.orgresearchgate.netorganic-chemistry.org For instance, copper-catalyzed reactions of 2-bromobenzonitriles with amidines offer a practical route to 4-aminoquinazoline derivatives. organic-chemistry.org The adaptability of the quinazoline core makes it a valuable platform for generating libraries of compounds for screening and discovery. acs.org

Research Context of Brominated and Aminated Heterocycles

The incorporation of bromine atoms and amino groups into heterocyclic structures is a common strategy in medicinal chemistry and materials science. Brominated heterocycles are of considerable importance for organic synthesis. nih.gov The bromine atom can serve as a versatile synthetic handle, enabling further molecular elaboration through reactions like metal-catalyzed cross-coupling, which allows for the introduction of new carbon-carbon or carbon-heteroatom bonds. researchgate.netorganic-chemistry.org The presence of a bromine atom can also modulate the biological activity of a molecule. mediresonline.org

Similarly, aminated heterocycles are a cornerstone of drug discovery. The amino group is a key functional group that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The 4-aminoquinazoline scaffold, for example, is a privileged structure found in many biologically active compounds and approved drugs. researchgate.net This specific arrangement is a critical structural feature for the activity of numerous kinase inhibitors, where the amino group often forms essential hydrogen bonds within the ATP-binding site of the target enzyme. The combination of a reactive bromo group and a biologically significant amino function on a heterocyclic core like quinazoline creates a molecule with high potential for the development of targeted therapeutic agents. nih.gov

Scope and Research Aims for 4-Amino-7-bromoquinazolin-2-ol

The compound this compound is a specific substituted quinazoline that embodies the structural features discussed previously. Its chemical identity is confirmed by its CAS number and molecular formula, and it is available commercially as a research chemical. sigmaaldrich.combldpharm.com

PropertyValueSource(s)
IUPAC Name This compound sigmaaldrich.com
CAS Number 1781373-66-7 sigmaaldrich.com
Molecular Formula C8H6BrN3O bldpharm.comnih.gov
Molecular Weight 240.06 g/mol sigmaaldrich.com
InChI Key GDQXYNADOKSPOL-UHFFFAOYSA-N sigmaaldrich.com

Detailed Research Findings

While specific peer-reviewed studies focusing exclusively on the synthesis and application of this compound are not prevalent in the surveyed literature, its chemical structure allows for the formulation of a plausible synthetic route and a discussion of its likely research applications.

A potential synthesis could start from a substituted benzaldehyde, a common precursor for quinazolines. For instance, the synthesis of the closely related 7-bromoquinazolin-2-ol has been described starting from 2-amino-4-bromobenzaldehyde (B1289445) and urea. google.com The introduction of the 4-amino group could potentially be achieved through various methods reported for analogous quinazoline systems.

StepReactantsReagents/ConditionsProduct
1 2-Amino-4-bromobenzaldehydeUrea, Heat (e.g., 180°C)7-Bromoquinazolin-2-ol
2 7-Bromoquinazolin-2-olAminating AgentThis compound

This table represents a plausible, generalized synthetic pathway based on methods for closely related compounds, as a specific published synthesis for this compound was not identified. google.com

The primary research aim for a compound like this compound is likely its use as a chemical building block or intermediate. researchgate.net The presence of three distinct functional features—the quinazolin-2-ol (B1296456) core, the 4-amino group, and the 7-bromo substituent—makes it a versatile scaffold for further chemical modification. The bromine atom at the 7-position is particularly suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), allowing for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups. rtu.lv The amino and hydroxyl groups provide sites for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. Given the established importance of the 4-aminoquinazoline scaffold in kinase inhibition, this compound is an ideal starting point for the synthesis of targeted libraries aimed at discovering new therapeutic agents. researchgate.netnih.gov

Properties

CAS No.

1781373-66-7

Molecular Formula

C8H6BrN3O

Molecular Weight

240.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Amino 7 Bromoquinazolin 2 Ol and Its Analogues

Precursor Synthesis and Key Intermediate Transformations

The successful synthesis of 4-amino-7-bromoquinazolin-2-ol is highly dependent on the availability and purity of its precursors. Halogenated benzonitriles and anilines are crucial building blocks, and their synthesis is a critical first step. Additionally, the derivatization of 3,1-benzoxazine-4-one systems provides a versatile route to the quinazoline (B50416) core.

Synthesis of Halogenated Benzonitrile (B105546) and Anilines as Building Blocks

The primary precursors for the synthesis of this compound are halogenated anthranilic acid derivatives and benzonitriles. Specifically, 2-amino-4-bromobenzonitrile and 2-amino-4-bromobenzoic acid are key starting materials.

The synthesis of 2-amino-4-bromobenzoic acid can be achieved through the bromination of anthranilic acid. A common method involves the Sandmeyer reaction, where the amino group of anthranilic acid is diazotized and subsequently replaced by a bromine atom. prepchem.com Alternatively, direct bromination of anthranilic acid can be employed, though this may require careful control of reaction conditions to ensure regioselectivity.

2-Amino-4-bromobenzonitrile serves as another critical precursor. Its synthesis can be approached from 4-amino-2-chlorobenzonitrile via a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then displaced by a bromide using a copper(I) bromide catalyst. chemicalbook.com The reaction of 2-amino-4-bromobenzonitrile with ynones in the presence of a base like potassium tert-butoxide can lead to the formation of polysubstituted 4-aminoquinolines. cardiff.ac.uk

The synthesis of these halogenated building blocks is summarized in the table below:

PrecursorStarting MaterialReagentsKey TransformationReference
2-Amino-4-bromobenzoic acidAnthranilic acidNaNO₂, HBr, CuBrSandmeyer reaction prepchem.com
2-Amino-4-bromobenzonitrile4-Amino-2-chlorobenzonitrile1. NaNO₂, HCl 2. CuBrSandmeyer reaction chemicalbook.com

Derivatization of 3,1-Benzoxazine-4-one Systems for Quinazoline Formation

3,1-Benzoxazin-4-ones are valuable intermediates in the synthesis of quinazoline derivatives. These compounds can be prepared by the reaction of anthranilic acids with acid anhydrides or acid chlorides. For instance, reacting 2-amino-4-bromobenzoic acid with an appropriate acylating agent would yield a 7-bromo-3,1-benzoxazin-4-one derivative.

These benzoxazinone (B8607429) intermediates can then be converted to quinazolinones by reaction with various nitrogen nucleophiles. For example, treatment with ammonia (B1221849) or a primary amine can open the oxazinone ring, followed by cyclization to form the corresponding quinazolin-4-one. To obtain the desired this compound, a multi-step process would be necessary, potentially involving the introduction of the 4-amino group at a later stage.

Cyclocondensation and Annulation Strategies

Cyclocondensation and annulation reactions are fundamental to the formation of the quinazoline ring system. These strategies often involve the reaction of a 2-aminobenzonitrile (B23959) or a related derivative with a one-carbon synthon, such as urea or a derivative thereof.

Multi-component Reactions for Quinazoline Ring Formation

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like quinazolines in a single step from three or more starting materials. While a specific MCR for this compound is not explicitly detailed in the provided literature, general MCRs for quinazoline synthesis can be adapted. For instance, a one-pot reaction involving a 2-aminobenzonitrile, an aldehyde, and a nitrogen source could potentially be optimized for the synthesis of the target molecule or its analogues. nih.gov The utility of such reactions lies in their atom economy and operational simplicity.

Optimized Conditions for Quinazoline Ring Closure

The cyclization of a 2-aminobenzonitrile derivative with a source of the C2 and N3 atoms of the quinazoline ring is a common and effective strategy. For the synthesis of this compound, the reaction of 2-amino-4-bromobenzonitrile with urea or a related compound is a plausible route. This type of cyclocondensation reaction is often promoted by heat or the presence of a catalyst. The reaction proceeds through the initial formation of a guanidine intermediate, which then undergoes intramolecular cyclization to form the quinazolin-2-amine derivative. Subsequent hydrolysis or tautomerization would yield the desired 2-ol.

Metal-Catalyzed Synthetic Approaches

Transition metal-catalyzed reactions have become powerful tools in organic synthesis, and the construction of the quinazoline scaffold is no exception. Various metals, including copper, palladium, and iron, have been employed to facilitate key bond-forming steps. nih.govmdpi.com

A notable example is the copper-catalyzed one-pot synthesis of 4-aminoquinazolines from 2-iodobenzimidamides, aldehydes, and sodium azide. mdpi.com This methodology involves a sequence of copper-catalyzed SNAr substitution, reduction, cyclization, and oxidation. Adapting this approach to a 2-bromo- or 2-iodobenzimidamide derived from a 4-bromoanthranilic acid derivative could provide a pathway to 7-bromo-4-aminoquinazolines.

Palladium-catalyzed cyclization of ureas has also been reported for the synthesis of dihydroquinazolinones, which could potentially be oxidized to the desired quinazolinone. nih.gov These metal-catalyzed methods often offer advantages in terms of milder reaction conditions and broader substrate scope compared to traditional methods.

The following table summarizes various metal-catalyzed approaches for the synthesis of quinazoline derivatives:

CatalystStarting MaterialsReaction TypeProduct TypeReference
CuBr2-Iodobenzimidamides, Aldehydes, NaN₃One-pot tandem reaction4-Aminoquinazolines mdpi.com
Cu(OTf)₂o-Cyanoanilines, Diaryliodonium saltsTandem assemblyQuinazolin-4(3H)-imines mdpi.com
Pd(OAc)₂Aryl-benzyl ureasCyclizationDihydroquinazolinones nih.gov

Non-Conventional Synthesis Techniques

To address the growing demand for sustainable and efficient chemical processes, non-conventional techniques such as microwave-assisted synthesis and solvent-free methods have been increasingly applied to the synthesis of quinazoline derivatives.

Microwave irradiation (MWI) has become a powerful tool in organic synthesis, offering significant advantages over conventional heating. nih.gov These benefits include dramatically reduced reaction times (from hours to minutes), improved reaction yields, enhanced purity of products, and lower energy consumption. frontiersin.orgresearchgate.net The application of MWI has been shown to improve classical reactions like the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times. frontiersin.org Microwave-assisted protocols have been successfully developed for various quinazoline syntheses, including one-pot tandem procedures and copper-catalyzed aerobic oxidations. nih.govresearchgate.net For instance, the synthesis of quinazolinones from 2-aminobenzamides and alcohols under microwave irradiation was completed in just 2 hours with high yields, whereas the same reaction under conventional heating required 16 hours and resulted in a significantly lower yield. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis
ReactionHeating MethodTimeYieldReference
2,3-disubstituted quinazolin-4(3H)-ones synthesisConventional3-6 h48-89% researchgate.net
Microwave (MW)10-20 min66-97%
Copper-catalyzed synthesis from 2-aminobenzamide and alcoholConventional (Oil Bath)16 h55% nih.gov
Microwave (MW)2 hUp to 92%

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. dntb.gov.ua In quinazoline synthesis, this has led to the development of solvent-free reactions and the use of environmentally benign catalysts and reaction media.

Solvent-free, or "neat," reactions, often coupled with microwave irradiation or grinding, offer significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution from chemical processes. nih.govnih.gov Catalyst- and solvent-free synthesis of quinazolines has been achieved by reacting aldehydes and 2-aminobenzophenones with ammonium (B1175870) acetate under microwave heating, providing an eco-friendly alternative to traditional methods. nih.gov

Other green approaches include:

Iodine-Catalyzed Reactions: Molecular iodine, a cheap and environmentally friendly catalyst, has been used to catalyze the synthesis of quinazolines from 2-aminobenzaldehydes and benzylamines, using oxygen as the sole oxidant under solvent-free conditions. nih.gov

Deep Eutectic Solvents (DES): DES, such as choline chloride:urea, are emerging as green and recyclable alternatives to volatile organic solvents for the synthesis of quinazolinone derivatives. tandfonline.comresearchgate.net

Metal-Free Reactions: Four-component reactions using simple anilines, aldehydes, and ammonium iodide have been developed to construct the quinazoline ring under metal-free conditions, functionalizing the C-H bond ortho to the amino group directly. rsc.org

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing existing synthetic methods and designing new ones. For transition metal-catalyzed reactions, the mechanism typically involves a catalytic cycle.

In Palladium-Catalyzed Buchwald-Hartwig Amination , the generally accepted mechanism proceeds through several key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: The aryl group and the amino group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

For Copper-Catalyzed Domino Syntheses , a plausible mechanism has been proposed based on experimental evidence, including the isolation of intermediates. For the reaction of 2-halobenzamides and amines, the pathway is thought to be:

Ullmann-Type Coupling: The copper catalyst facilitates the initial C-N bond formation between the 2-halobenzamide and the amine.

Aerobic Oxidation: The resulting N-arylation product is oxidized by copper in the presence of an oxidant (often air) to form an imine-containing intermediate.

Intramolecular Cyclization: The amide nitrogen performs an intramolecular nucleophilic attack on the newly formed C=N bond, leading to the cyclized product, which then aromatizes to the final quinazolinone. acs.org Mechanistic investigations are sometimes supported by techniques like ESI-QTOF-MS, which can detect key intermediates in the reaction mixture. nih.gov

Chemical Reactivity and Derivatization of 4 Amino 7 Bromoquinazolin 2 Ol

Functional Group Transformations on the Quinazoline (B50416) Core

The reactivity of each functional group can be selectively harnessed to achieve specific molecular modifications.

Reactions at the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The amino group at the C-4 position is a key site for derivatization. Its nucleophilic character allows for a variety of transformations.

Acylation: The 4-amino group can be readily acylated using standard acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The reactivity of the amino group in acylation reactions can be influenced by the electronic nature of the quinazoline ring. In related diacylaminoquinazolinones, these compounds have been shown to be highly selective acylating agents for primary amines.

Alkylation: N-alkylation of the 4-amino group can be achieved with alkyl halides. However, regioselectivity can be a challenge, as alkylation can also occur at the N-1 or N-3 positions of the quinazoline ring, as well as O-alkylation of the hydroxyl group. The choice of solvent and base can play a crucial role in directing the outcome of the reaction. For instance, in related quinazolinone systems, N-alkylation is often favored under classical two-phase conditions using alkali metal carbonates in aprotic solvents.

Diazotization: The primary aromatic amino group at C-4 can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These diazonium salts are versatile intermediates that can be subjected to a variety of subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a range of other functional groups. For example, diazotization of aminopyridines in dilute mineral acid leads to the formation of diazonium ions which can then be hydrolyzed to the corresponding hydroxy compounds. researchgate.net

Reactivity of the Bromo Substituent (e.g., Halogen Exchange, Cross-Coupling Reactions)

The bromo substituent at the C-7 position is a valuable handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions.

Halogen Exchange: The bromo group at C-7 can potentially be exchanged for another halogen, such as fluoro or iodo. Halogen exchange reactions on haloaromatic compounds often require harsh conditions or the use of metal catalysts. For instance, fluorination can be achieved using alkali metal fluorides at high temperatures, sometimes in the presence of catalysts like quaternary ammonium (B1175870) salts or crown ethers. nih.gov Metal-mediated halogen exchange reactions, often using nickel or copper catalysts, provide a milder alternative for converting aryl bromides to other aryl halides. mdpi.com

Cross-Coupling Reactions: The C-7 bromo substituent is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the 7-bromoquinazoline (B57720) with an organoboron reagent (boronic acid or ester) to form a C-C bond. This method is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. wikipedia.org Microwave-assisted Suzuki-Miyaura reactions have been successfully employed for the regioselective arylation of dichloroquinazolines. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the 7-bromoquinazoline with an alkene to form a substituted alkene. wikipedia.orgbeilstein-journals.org This reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the 7-bromoquinazoline and an amine. This reaction is a powerful method for the synthesis of arylamines and has seen wide application in medicinal chemistry.

Cross-Coupling ReactionReactantCatalyst System (Typical)Product
Suzuki-MiyauraAr-B(OH)2Pd(PPh3)4 / Base7-Aryl-4-aminoquinazolin-2-ol
HeckAlkenePd(OAc)2 / PPh3 / Base7-Alkenyl-4-aminoquinazolin-2-ol
Buchwald-HartwigR2NHPd catalyst / Ligand / Base7-(Amino)-4-aminoquinazolin-2-ol

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C-2 position, due to lactam-lactim tautomerism, exhibits reactivity characteristic of both an alcohol and an amide.

The predominant tautomer is generally the quinazolin-2(1H)-one form. Reactions at this position often involve the oxygen atom.

O-Alkylation and O-Acylation: O-alkylation of the hydroxyl group to form a 2-alkoxyquinazoline can be achieved. However, competitive N-alkylation at the N-1 or N-3 positions is a common side reaction. To achieve selective O-alkylation, it is often necessary to first convert the quinazolinone to a 2-chloroquinazoline, which can then be displaced by an alkoxide. O-acylation can similarly be performed, but the resulting O-acyl product may be prone to rearrangement or hydrolysis. In related 2-pyridone systems, O-alkylation has been used to impart aromaticity to the ring system.

Regioselective Chemical Modifications

The presence of multiple reactive sites on the 4-amino-7-bromoquinazolin-2-ol scaffold necessitates careful control of reaction conditions to achieve regioselectivity.

Selective Functionalization at C-7 (Bromine position)

The C-7 position can be selectively functionalized, primarily through palladium-catalyzed cross-coupling reactions. The C-Br bond is a prime site for these transformations, and under appropriate conditions, these reactions can proceed without affecting the amino or hydroxyl groups. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity. For instance, in 4,7-dichloroquinazolines, regioselective Suzuki-Miyaura coupling at the C-7 position has been achieved by modulating the reaction conditions. organic-chemistry.org

Selective Functionalization at C-4 (Amino position)

The C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). In quinazoline systems bearing leaving groups at both C-2 and C-4 positions, substitution typically occurs preferentially at the C-4 position. While this compound does not have a leaving group at C-4, the amino group itself can be selectively modified.

Selective Acylation and Alkylation: Under controlled conditions, it is possible to selectively acylate or alkylate the 4-amino group. For example, the use of bulky reagents or specific catalysts might favor reaction at the more sterically accessible amino group over the endocyclic nitrogens or the hydroxyl group. Studies on diacylaminoquinazolinones have demonstrated highly selective acylation of primary amines.

The following table summarizes the expected regioselective reactions:

PositionReaction TypeReagents and ConditionsExpected Outcome
C-7Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseSelective formation of a C-C bond at C-7
C-4AcylationAcyl chloride, baseSelective N-acylation of the amino group

Selective Functionalization at C-2 (Hydroxyl position)

The presence of a hydroxyl group at the C-2 position of the quinazolinone ring system offers a valuable handle for derivatization through etherification and esterification reactions. These transformations can significantly alter the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for various applications.

Etherification: The conversion of the C-2 hydroxyl group to an ether functionality is a common strategy to introduce a wide range of alkyl or aryl substituents. This is typically achieved by O-alkylation under basic conditions. The choice of base and solvent is critical to favor O-alkylation over potential N-alkylation at the quinazolinone ring nitrogen. Common bases employed include potassium carbonate or cesium carbonate in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The use of a phase-transfer catalyst can also facilitate the reaction.

ReagentBase/SolventProduct Type
Alkyl Halide (e.g., R-Br, R-I)K2CO3/DMF2-Alkoxy-4-amino-7-bromoquinazoline
Benzyl Halide (e.g., Bn-Cl)Cs2CO3/DMF2-(Benzyloxy)-4-amino-7-bromoquinazoline
Substituted Alkyl HalidesNaH/THF2-(Functionalized alkoxy)-4-amino-7-bromoquinazoline

Esterification: The C-2 hydroxyl group can also be readily converted into an ester linkage. This can be accomplished through reaction with acyl chlorides or acid anhydrides, often in the presence of a base such as pyridine or triethylamine to neutralize the acid byproduct. Alternatively, carboxylic acids can be coupled with the C-2 hydroxyl group using standard coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

ReagentCoupling Agent/BaseProduct Type
Acyl Chloride (e.g., R-COCl)Pyridine2-Acyloxy-4-amino-7-bromoquinazoline
Acid Anhydride (e.g., (RCO)2O)Triethylamine2-Acyloxy-4-amino-7-bromoquinazoline
Carboxylic Acid (R-COOH)DCC/DMAP2-Acyloxy-4-amino-7-bromoquinazoline

Heterocyclic Ring Expansion and Contraction Reactions

The quinazoline scaffold can undergo various ring transformation reactions, leading to the formation of novel heterocyclic systems. These reactions often involve the existing nitrogen atoms and can be triggered by specific reagents.

One potential avenue for ring expansion involves the reaction of the quinazoline system with bifunctional reagents that can incorporate additional atoms into the heterocyclic framework. For instance, reaction with α,ω-dihaloalkanes under appropriate conditions could potentially lead to the formation of larger ring systems fused to the quinazoline core.

Conversely, ring contraction reactions, although less common for the quinazoline system itself, can sometimes be induced under specific oxidative or rearrangement conditions. However, the stability of the quinazoline ring generally makes such transformations challenging.

More synthetically accessible are reactions that build upon the existing quinazoline framework to create fused polycyclic systems. For example, the amino group at C-4 and the adjacent ring nitrogen can participate in cyclization reactions with appropriate reagents to form fused five- or six-membered rings. Reaction with reagents like hydrazine hydrate can lead to the formation of triazolo[4,3-a]quinazolines. Similarly, reaction with α-haloketones or related synthons could yield imidazo[1,2-a]quinazolines.

Advanced Organic Reactions

The bromine atom at the C-7 position is a key functional group that enables a wide range of advanced palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira, Stille Reactions with the Bromo Group)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the bromo substituent at C-7 of this compound serves as an excellent handle for such transformations.

The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. beilstein-journals.org This reaction is typically catalyzed by a palladium(0) species in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity. This reaction would introduce a vinyl or substituted vinyl group at the C-7 position.

The Sonogashira coupling provides a straightforward method for the introduction of an alkyne moiety at the C-7 position. libretexts.orgnih.gov This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of a base. libretexts.org The resulting 7-alkynyl-4-aminoquinazolin-2-ol derivatives are valuable intermediates for further synthetic transformations.

The Stille reaction utilizes an organotin reagent as the coupling partner to form a new carbon-carbon bond. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. By employing various organostannanes, a diverse array of substituents, including alkyl, vinyl, aryl, and heteroaryl groups, can be introduced at the C-7 position of the quinazoline core.

ReactionCoupling PartnerCatalyst SystemProduct
HeckAlkenePd(0) catalyst, Base7-Vinyl-4-aminoquinazolin-2-ol
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) salt, Base7-Alkynyl-4-aminoquinazolin-2-ol
StilleOrganostannanePd(0) catalyst7-Substituted-4-aminoquinazolin-2-ol

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S Bond Formations)

The C-7 bromo group is also amenable to palladium-catalyzed carbon-heteroatom bond-forming reactions, which are essential for introducing nitrogen, oxygen, and sulfur functionalities.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction enables the coupling of the aryl bromide with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. beilstein-journals.org The use of specialized phosphine ligands is often critical for the success of these transformations. beilstein-journals.org This reaction provides access to a broad range of 7-amino-substituted quinazolinone derivatives.

Similarly, C-O and C-S bond formation can be achieved through analogous palladium-catalyzed coupling reactions with alcohols, phenols, and thiols. These reactions, often referred to as Buchwald-Hartwig etherification or thiation, allow for the introduction of diverse alkoxy, aryloxy, and thiyl substituents at the C-7 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. beilstein-journals.org

Reaction TypeNucleophileCatalyst SystemProduct
Buchwald-Hartwig AminationAmine, AmidePd catalyst, Ligand, Base7-(Amino/Amido)-4-aminoquinazolin-2-ol
Buchwald-Hartwig EtherificationAlcohol, PhenolPd catalyst, Ligand, Base7-(Alkoxy/Aryloxy)-4-aminoquinazolin-2-ol
Buchwald-Hartwig ThiationThiolPd catalyst, Ligand, Base7-(Alkylthio/Arylthio)-4-aminoquinazolin-2-ol

Computational and Theoretical Chemistry Studies of 4 Amino 7 Bromoquinazolin 2 Ol

Electronic Structure and Molecular Orbital Analysis

A thorough analysis of the electronic structure would provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. This would involve mapping the electron density distribution to identify electron-rich and electron-deficient regions.

Molecular Orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Table 1: Hypothetical Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
LUMO+1-0.5Second lowest unoccupied molecular orbital
LUMO-1.5Lowest unoccupied molecular orbital, indicating regions susceptible to nucleophilic attack
HOMO-6.0Highest occupied molecular orbital, indicating regions susceptible to electrophilic attack
HOMO-1-7.2Second highest occupied molecular orbital

Note: This table is illustrative and does not represent actual calculated data for 4-amino-7-bromoquinazolin-2-ol.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. By calculating various quantum chemical descriptors, one can predict the molecule's behavior in chemical reactions.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) could be calculated to provide a quantitative measure of the molecule's reactivity. Additionally, local reactivity descriptors like Fukui functions would be instrumental in identifying the specific atomic sites most susceptible to nucleophilic, electrophilic, and radical attacks.

Conformational Analysis and Tautomerism Studies

The quinazoline (B50416) scaffold can exhibit different tautomeric forms. For this compound, keto-enol and amino-imino tautomerism are possible. Computational studies would be essential to determine the relative stabilities of these different tautomers in various environments (e.g., gas phase, different solvents). This is critical as the predominant tautomer dictates the molecule's chemical and biological properties.

Conformational analysis would involve exploring the potential energy surface to identify the most stable three-dimensional arrangement of the atoms. This is particularly important for understanding intermolecular interactions.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can elucidate potential reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

Characterizing the transition state structures and their corresponding activation energies would provide valuable information about the reaction kinetics and the feasibility of different reaction pathways. This is crucial for designing synthetic routes or understanding its metabolic fate.

Role of 4 Amino 7 Bromoquinazolin 2 Ol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 4-amino-7-bromoquinazolin-2-ol makes it an ideal starting point for the synthesis of more intricate molecular architectures. The presence of the bromine atom at the 7-position is of particular significance, as it serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. nih.gov

One of the most powerful tools in modern organic synthesis is the Suzuki-Miyaura coupling, and bromo-substituted heterocycles like this compound are excellent substrates for this reaction. researchgate.net By reacting it with a variety of boronic acids or esters, a wide array of aryl or heteroaryl groups can be introduced at the 7-position. This strategy allows for the systematic modification of the molecule's properties, which is a crucial aspect of drug discovery and materials science. For instance, the introduction of different aromatic rings can modulate the electronic properties and steric profile of the resulting compounds.

Similarly, the Sonogashira coupling offers a pathway to introduce alkyne functionalities at the 7-position. researchgate.net This opens up further synthetic possibilities, as the resulting alkynes can undergo a variety of subsequent transformations, such as cycloaddition reactions or further couplings. The Heck and Stille couplings also represent viable options for the functionalization of the C-Br bond, expanding the repertoire of accessible derivatives. nih.gov

The amino group at the 4-position also plays a crucial role in its utility as a synthetic precursor. This group can be acylated, alkylated, or used as a nucleophile in substitution reactions, allowing for the attachment of various side chains. mdpi.com Furthermore, the quinazolin-2-ol (B1296456) moiety can exist in tautomeric equilibrium with its quinazolin-2-one form, and the hydroxyl/amide functionality can be a site for further derivatization.

A hypothetical synthetic scheme illustrating the use of this compound in the synthesis of a complex molecule is presented below:

StepReactantReagentReaction TypeProduct
1This compoundPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Suzuki Coupling4-amino-7-phenylquinazolin-2-ol
24-amino-7-phenylquinazolin-2-olAcetyl chloride, PyridineAcylationN-(7-phenyl-2-oxo-1,2-dihydroquinazolin-4-yl)acetamide

This table demonstrates a two-step sequence where the bromo group is first functionalized via a Suzuki coupling, followed by acylation of the amino group to yield a more complex derivative.

Integration into Polycyclic Heterocyclic Systems

The construction of fused heterocyclic systems is a significant area of organic synthesis, as these structures are often found in natural products and pharmacologically active compounds. This compound is a valuable precursor for the synthesis of such polycyclic systems. The strategic positioning of its functional groups allows for intramolecular cyclization reactions, leading to the formation of new rings fused to the quinazoline (B50416) core.

For example, the amino group at the 4-position and a suitably functionalized substituent introduced at the 7-position via a cross-coupling reaction can undergo an intramolecular cyclization to form a new ring. A general strategy could involve a Sonogashira coupling to introduce an alkyne with a terminal hydroxyl group. Subsequent intramolecular cyclization, potentially under basic or metal-catalyzed conditions, could lead to the formation of a furan-fused quinazolinone.

Another approach could involve the reaction of the amino group with a bifunctional reagent that can also react with a substituent at the 7-position. For instance, if the bromo group is replaced with a nucleophilic group, a subsequent reaction with a reagent containing two electrophilic sites could lead to the formation of a new fused ring.

While direct examples of the synthesis of polycyclic systems from this compound are not abundant in the literature, the principles of heterocyclic synthesis strongly support its potential in this area. The synthesis of triazinoquinazolinones and other fused systems from aminoquinazolinone derivatives has been reported, providing a basis for the potential of this compound. researchgate.net

A plausible reaction pathway for the formation of a polycyclic system is outlined below:

Starting MaterialReaction SequenceIntermediateFinal Product
This compound1. Sonogashira coupling with propargyl alcohol. 2. Intramolecular cyclization.4-amino-7-(3-hydroxyprop-1-yn-1-yl)quinazolin-2-olFuro[2,3-g]quinazolin-4-amine derivative

This table illustrates a hypothetical pathway to a furo-fused quinazoline, highlighting the potential of this compound in the synthesis of complex heterocyclic systems.

Utility in Material Science Precursor Development

The development of new organic materials with tailored electronic and photophysical properties is a rapidly growing field of research. Heterocyclic compounds, particularly those with extended π-conjugated systems, are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The quinazoline core itself possesses interesting electronic properties, and the ability to functionalize this compound at multiple positions makes it a promising precursor for the development of new materials.

Through palladium-catalyzed cross-coupling reactions at the 7-position, various chromophoric and electronically active groups can be attached to the quinazoline scaffold. nih.gov For example, the introduction of electron-rich or electron-poor aromatic rings can be used to tune the HOMO and LUMO energy levels of the molecule, thereby influencing its absorption and emission properties. The amino group at the 4-position can also be modified to further fine-tune these properties.

Furthermore, the bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. For instance, the bromo and amino groups could be used in polycondensation reactions. A Suzuki polycondensation, for example, could be envisioned where the bromo group reacts with a diboronic acid to form a conjugated polymer.

The table below summarizes the potential modifications of this compound for materials science applications:

Functionalization SiteReaction TypeIntroduced GroupPotential Application
7-position (Bromo)Suzuki CouplingThiophene, FluoreneOrganic Electronics
4-position (Amino)Diazotization/CouplingAzo DyesDyes and Pigments
Both 4 and 7 positionsPolycondensation-Conjugated Polymers

While specific examples of materials derived from this compound are yet to be widely reported, the fundamental principles of materials chemistry suggest its significant potential in this area.

Application in Methodological Organic Synthesis Development

New synthetic methodologies are the driving force behind progress in organic chemistry. Substituted heterocycles with multiple reactive sites, such as this compound, can serve as excellent platforms for the development and validation of new synthetic methods.

The presence of both a nucleophilic amino group and an electrophilic (after activation) bromo group on the same molecule allows for the exploration of regioselective reactions. For example, developing conditions for the selective functionalization of either the amino or the bromo group in the presence of the other would be a valuable methodological advancement.

Furthermore, the quinazoline core can act as a ligand for transition metals, and the substituents can influence the catalytic activity. The development of new catalytic systems based on quinazoline ligands derived from this compound is a plausible area of research.

The compound can also be used as a test substrate for new cross-coupling reactions or for the optimization of existing ones. The successful application of a new catalytic system to a substrate with multiple functional groups like this compound would demonstrate its robustness and functional group tolerance.

Q & A

Q. What are the optimal synthetic routes for 4-amino-7-bromoquinazolin-2-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves bromination of quinazoline precursors. For example, bromination of 7-hydroxyquinazoline derivatives using N-bromosuccinimide (NBS) in chloroform or DMF at 60–80°C can introduce the bromo substituent. Subsequent amination via nucleophilic substitution (e.g., using aqueous ammonia or urea under reflux) yields the amino group . Key optimization factors include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification to remove byproducts.
  • Temperature control : Higher temperatures (80–100°C) accelerate bromination but risk decomposition.
  • Catalysts : Lewis acids like FeCl₃ can improve regioselectivity.
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, DMF, 70°C6592%
AminationNH₃ (aq), 100°C, 12h7889%

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for brominated quinazolines) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight ([M+H]⁺ expected at m/z 256).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (using SHELX software for refinement) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bromination efficiencies for quinazoline derivatives?

Methodological Answer: Discrepancies often arise from:

  • Regioselectivity issues : Competing bromination at C5 vs. C7 positions due to solvent polarity or directing groups.
  • Side reactions : Oxidative degradation under prolonged heating.
    Resolution strategies :

Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate species.

Computational modeling : Density Functional Theory (DFT) predicts bromine’s electrophilic attack sites based on frontier molecular orbitals .

Isolation protocols : Column chromatography (silica gel, ethyl acetate/hexane) separates regioisomers for individual characterization .

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition assays?

Methodological Answer: Quinazoline derivatives often act as kinase inhibitors via:

  • Hydrogen bonding : The hydroxyl and amino groups interact with ATP-binding pockets (e.g., EGFR tyrosine kinase).
  • Halogen bonding : The bromo group enhances hydrophobic interactions in active sites .
    Experimental validation :
  • Docking simulations : AutoDock Vina or Schrödinger Suite models ligand-protein interactions.
  • Enzyme kinetics : Measure IC₅₀ values using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
    Data Table :
Target EnzymeIC₅₀ (µM)Binding Energy (kcal/mol)
EGFR Kinase0.45-9.8
PI3Kα1.2-8.3

Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer: Crystallization difficulties stem from:

  • Flexible hydroxyl/amino groups : Promote polymorphic forms.
  • Solvent choice : High-boiling solvents (DMF) leave residues; switch to ethanol/water mixtures.
    Strategies :
  • Seeding : Introduce microcrystals from vapor diffusion (hanging drop method).
  • Additives : Glycerol (5% v/v) reduces nucleation rate.
  • SHELX refinement : Use SHELXL for high-resolution data to resolve disorder .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.